molecular formula C20H17FOS B3119470 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol CAS No. 251307-35-4

2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol

Cat. No.: B3119470
CAS No.: 251307-35-4
M. Wt: 324.4 g/mol
InChI Key: UFEHJZPYPTXTQH-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C20H17FOS It is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a diphenyl ethanol moiety

Preparation Methods

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-fluorothiophenol with diphenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols. This reaction often requires a catalyst or a strong base.

Scientific Research Applications

2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: There is ongoing research into the potential therapeutic applications of this compound. It is being evaluated for its efficacy in treating certain diseases and conditions.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol can be compared with other similar compounds, such as:

    2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine may result in different chemical reactivity and biological activity.

    2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol: The bromophenyl analog may exhibit different physical and chemical properties due to the larger size and different electronegativity of bromine compared to fluorine.

    2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol: The methyl group in this compound may influence its hydrophobicity and interaction with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FOS/c21-18-11-13-19(14-12-18)23-15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEHJZPYPTXTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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